molecular formula C20H17NO3 B13964156 Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)- CAS No. 50332-16-6

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)-

Cat. No.: B13964156
CAS No.: 50332-16-6
M. Wt: 319.4 g/mol
InChI Key: NENOBKWTSGGIIR-UHFFFAOYSA-N
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Description

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)- is a complex organic compound with a unique structure that combines elements of indole and dioxole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents include halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Share the indole ring structure but differ in other functional groups.

    Dioxole derivatives: Share the dioxole ring structure but differ in other functional groups.

Uniqueness

Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-toluoyl)- is unique due to its combination of indole and dioxole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

50332-16-6

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-methylphenyl)methanone

InChI

InChI=1S/C20H17NO3/c1-12-5-7-13(8-6-12)20(22)21-16-4-2-3-14(16)15-9-18-19(10-17(15)21)24-11-23-18/h5-10H,2-4,11H2,1H3

InChI Key

NENOBKWTSGGIIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2C3=C(CCC3)C4=CC5=C(C=C42)OCO5

Origin of Product

United States

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